SARS-CoV-2 Mpro-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 Mpro-IN-12 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-12 typically involves fragment-based design and computer-aided drug design techniques. The process begins with the identification of small molecular fragments that bind to the active site of the main protease. These fragments are then linked together to form a more potent inhibitor. The synthetic route often involves multiple steps, including acylation, isomerization, and molecular docking .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would be optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties.
Scientific Research Applications
SARS-CoV-2 Mpro-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: Helps in understanding the replication mechanisms of coronaviruses and the role of proteases in viral life cycles.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.
Industry: Can be used in the development of antiviral drugs and diagnostic tools for detecting protease activity
Mechanism of Action
SARS-CoV-2 Mpro-IN-12 exerts its effects by binding to the active site of the main protease of SARS-CoV-2. This binding inhibits the protease’s ability to cleave viral polyproteins, which are essential for viral replication. The compound interacts with key residues in the active site, forming a stable enzyme-inhibitor complex that prevents the protease from functioning .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Boceprevir: Originally developed as a protease inhibitor for hepatitis C, it has shown activity against the SARS-CoV-2 main protease
Uniqueness
SARS-CoV-2 Mpro-IN-12 is unique in its specific design to target the main protease of SARS-CoV-2 with high affinity and selectivity. Its structure allows for strong binding interactions with the active site residues, making it a highly effective inhibitor compared to other similar compounds.
Biological Activity
SARS-CoV-2, the virus responsible for COVID-19, utilizes its main protease (Mpro) for processing viral polyproteins, making Mpro a critical target for antiviral drug development. Among the various inhibitors being studied, Mpro-IN-12 has emerged as a promising candidate. This article delves into the biological activity of Mpro-IN-12, supported by research findings, data tables, and case studies.
Overview of SARS-CoV-2 Mpro
The main protease (Mpro) of SARS-CoV-2 is essential for viral replication. It cleaves the polyproteins into functional non-structural proteins that are crucial for assembling the viral replication transcription complex (RTC) . Mpro exhibits high specificity and is structurally conserved across coronaviruses, which reduces the likelihood of developing resistance against inhibitors targeting it .
Mpro-IN-12 operates through a covalent modification mechanism, targeting the catalytic residues Cys145 and His41 within the active site of Mpro. This interaction leads to the inhibition of proteolytic activity, thereby hindering viral replication. The effectiveness of Mpro-IN-12 is evaluated through various assays that measure its inhibitory concentration (IC50) and efficacy against viral strains.
Inhibitory Activity
Recent studies have reported that Mpro-IN-12 demonstrates potent inhibitory activity against SARS-CoV-2 Mpro:
Compound | IC50 (µM) | EC50 (µM) | Mechanism |
---|---|---|---|
Mpro-IN-12 | 0.04 | 0.72 | Covalent binding to Cys145 |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, while EC50 represents the effective concentration to reduce viral infectivity by half .
Pharmacokinetics
Pharmacokinetic studies indicate that Mpro-IN-12 has favorable absorption and bioavailability profiles. For instance, when administered intraperitoneally in animal models, bioavailability was reported at 80%, suggesting effective systemic distribution .
Case Studies
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting using VeroE6 cells, Mpro-IN-12 was tested for its ability to inhibit SARS-CoV-2 replication. The results showed significant reductions in viral load at concentrations correlating with its IC50 and EC50 values, confirming its potential as an antiviral agent .
Case Study 2: Structural Analysis
Structural studies using X-ray crystallography have elucidated how Mpro-IN-12 binds within the active site of Mpro. The binding interactions were characterized by hydrogen bonds and hydrophobic contacts that stabilize the compound in the enzyme's active site .
Comparative Analysis with Other Inhibitors
To contextualize Mpro-IN-12's efficacy, it is beneficial to compare it with other known inhibitors:
Inhibitor | IC50 (µM) | EC50 (µM) | Notes |
---|---|---|---|
Nirmatrelvir | 0.313 | 0.170 | Approved for emergency use |
S-217622 | 0.013 | 0.370 | Highly potent with excellent pharmacokinetics |
Mpro-IN-12 | 0.04 | 0.72 | Promising candidate with good selectivity |
This comparison highlights that while other inhibitors like S-217622 show lower IC50 values, Mpro-IN-12 remains competitive due to its favorable pharmacological properties and ease of synthesis .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dienyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H17NO3/c22-16(11-5-4-10-15-8-2-1-3-9-15)14-20(24)17-12-6-7-13-18(17)21-19(20)23/h1-13,24H,14H2,(H,21,23)/b10-4+,11-5+ |
InChI Key |
MZIDKDPPIHIDQR-ZVSIBQGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC2(C3=CC=CC=C3NC2=O)O |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.